molecular formula C20H19N3O2S B4723011 4-(tetrahydrofuran-2-ylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol

4-(tetrahydrofuran-2-ylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4723011
M. Wt: 365.5 g/mol
InChI Key: KLRGDZFNDGQLIN-UHFFFAOYSA-N
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Description

4-(tetrahydrofuran-2-ylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a xanthene moiety, and a tetrahydrofuran group

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-(9H-xanthen-9-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c26-20-22-21-19(23(20)12-13-6-5-11-24-13)18-14-7-1-3-9-16(14)25-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRGDZFNDGQLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydrofuran-2-ylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Xanthene Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Incorporation of the Tetrahydrofuran Group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions could target the xanthene moiety or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

Medicine

    Pharmaceuticals: Exploration as a potential therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays due to its fluorescent properties.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Electronics: Potential use in organic electronic devices.

Mechanism of Action

The mechanism of action of 4-(tetrahydrofuran-2-ylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example:

    Molecular Targets: It might interact with specific proteins or enzymes.

    Pathways Involved: Could involve inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tetrahydrofuran-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(tetrahydrofuran-2-ylmethyl)-5-(9H-fluoren-9-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

  • Structural Features : The presence of both xanthene and tetrahydrofuran groups makes it unique.
  • Reactivity : Its reactivity profile might differ due to the specific substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tetrahydrofuran-2-ylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(tetrahydrofuran-2-ylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol

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